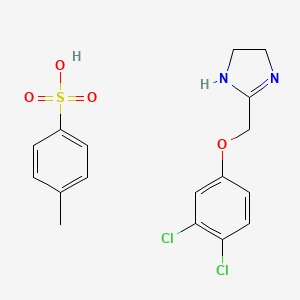

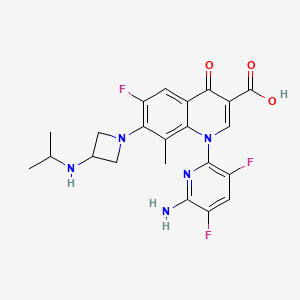

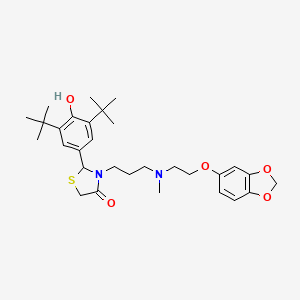

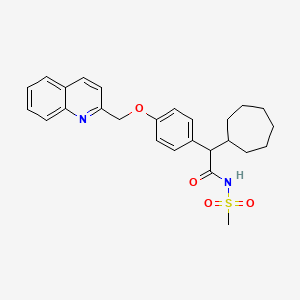

5-(3-Chloro-4-fluorophenyl)-3-methyl-3-(pyrimidin-5-ylmethyl)-1-(1H-1,2,4-triazol-3-yl)indolin-2-one

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

TROX-1 是一种化学化合物,以其对 Ca v 2 型钙通道的强阻断作用而闻名。 它被开发为一种潜在的镇痛剂,此前发现选择性 Ca v 2.2 阻断剂齐考诺肽是一种有效的镇痛剂,其疗效与强效阿片类药物相当 。TROX-1 不像齐考诺肽那样具有选择性,因为它也阻断 Ca v 2.1 和 Ca v 2.3 钙通道亚型。 它具有口服有效的显著优势,与必须鞘内给药的齐考诺肽不同 .

准备方法

TROX-1 的合成涉及多个步骤,从制备取代的 N-三唑恶唑啉酮核心开始。合成路线通常包括以下步骤:

恶唑啉酮核心的形成: 这涉及适当的吲哚衍生物与适当的试剂反应,形成恶唑啉酮结构。

取代反应: 然后对恶唑啉酮核心进行各种取代反应,以引入所需的官能团,例如氯氟苯基和嘧啶甲基。

最终组装:

化学反应分析

TROX-1 经历了几种类型的化学反应,包括:

氧化: TROX-1 在特定条件下可以被氧化,形成各种氧化产物。

还原: 还原反应可用于修饰 TROX-1 上的官能团,可能改变其药理特性。

这些反应中常用的试剂和条件包括高锰酸钾等氧化剂、硼氢化钠等还原剂以及用于取代反应的各种催化剂。从这些反应中形成的主要产物取决于所用条件和试剂的具体情况。

科学研究应用

TROX-1 在科学研究中有多种应用,特别是在化学、生物学和医学领域:

作用机制

TROX-1 通过阻断 Ca v 2 型钙通道发挥其作用。当这些通道处于开放或失活状态时,它优先抑制通过这些通道的钙离子流入。 这种状态依赖性抑制是通过与通道结合并阻止钙离子通过而实现的 。 TROX-1 的分子靶标包括钙通道的 Ca v 2.1、Ca v 2.2 和 Ca v 2.3 亚型 。 通过阻断这些通道,TROX-1 减少了神经系统中疼痛信号的传递,从而提供镇痛作用 .

相似化合物的比较

TROX-1 与其他钙通道阻滞剂(如齐考诺肽和普瑞巴林)相似。它具有几个独特的特点:

属性

CAS 编号 |

1141080-15-0 |

|---|---|

分子式 |

C22H16ClFN6O |

分子量 |

434.9 g/mol |

IUPAC 名称 |

(3R)-5-(3-chloro-4-fluorophenyl)-3-methyl-3-(pyrimidin-5-ylmethyl)-1-(1H-1,2,4-triazol-5-yl)indol-2-one |

InChI |

InChI=1S/C22H16ClFN6O/c1-22(8-13-9-25-11-26-10-13)16-6-14(15-2-4-18(24)17(23)7-15)3-5-19(16)30(20(22)31)21-27-12-28-29-21/h2-7,9-12H,8H2,1H3,(H,27,28,29)/t22-/m1/s1 |

InChI 键 |

OABSWPUPIHULMQ-JOCHJYFZSA-N |

SMILES |

CC1(C2=C(C=CC(=C2)C3=CC(=C(C=C3)F)Cl)N(C1=O)C4=NC=NN4)CC5=CN=CN=C5 |

手性 SMILES |

C[C@]1(C2=C(C=CC(=C2)C3=CC(=C(C=C3)F)Cl)N(C1=O)C4=NC=NN4)CC5=CN=CN=C5 |

规范 SMILES |

CC1(C2=C(C=CC(=C2)C3=CC(=C(C=C3)F)Cl)N(C1=O)C4=NC=NN4)CC5=CN=CN=C5 |

同义词 |

5-(3-chloro-4-fluorophenyl)-3-methyl-3-(pyrimidin-5-ylmethyl)-1-(1H-1,2,4-triazol-3-yl)-1,3-dihydro-2H-indol-2-one TROX-1 compound |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of TROX-1?

A: TROX-1 acts as a state-dependent inhibitor of voltage-gated calcium channels (Cav), primarily targeting the Cav2.2 subtype (N-type calcium channels). [, ] This means it preferentially binds to and blocks the channel when it's in an open or inactivated state, typically after membrane depolarization. [, ] This state-dependent inhibition is thought to contribute to its potentially improved therapeutic window compared to state-independent inhibitors like ziconotide. [, ]

Q2: How does TROX-1's state-dependent inhibition translate to its analgesic effects?

A: Cav2.2 channels play a crucial role in nociceptive transmission pathways. [] By preferentially blocking Cav2.2 channels in their open/inactivated state, TROX-1 inhibits the influx of calcium ions into neurons, effectively reducing neuronal excitability and attenuating pain signaling. [, ] Studies have shown its efficacy in reversing both inflammatory and nerve injury-induced pain in preclinical models. []

Q3: Does TROX-1 exhibit selectivity for specific Cav subtypes?

A: While TROX-1 shows a preference for Cav2.2 channels, research indicates that it can also block other Cav2 family channels, albeit with varying potency. [] This suggests that TROX-1 is a non-subtype selective Cav2 channel blocker, which may have implications for its overall efficacy and potential side effect profile. [, ]

Q4: What are the potential advantages of TROX-1's state-dependent inhibition compared to existing pain therapeutics?

A: State-independent Cav2.2 inhibitors, like ziconotide, often exhibit a narrow therapeutic window, meaning the effective dose is close to the dose that causes adverse effects. [] TROX-1's state-dependent action is hypothesized to contribute to an improved therapeutic window, potentially leading to fewer side effects. [, ] Additionally, unlike ziconotide which requires intrathecal administration, TROX-1 has demonstrated oral bioavailability in preclinical models. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。